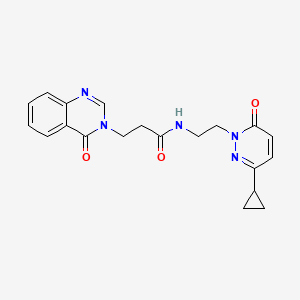

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

Propriétés

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c26-18(9-11-24-13-22-17-4-2-1-3-15(17)20(24)28)21-10-12-25-19(27)8-7-16(23-25)14-5-6-14/h1-4,7-8,13-14H,5-6,9-12H2,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEVZTGHEWLHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyridazinone Moiety: Starting from a suitable cyclopropyl ketone, the pyridazinone ring can be constructed through cyclization reactions.

Formation of the Quinazolinone Moiety: This can be synthesized from anthranilic acid derivatives through cyclization with appropriate reagents.

Linking the Two Moieties: The final step involves coupling the pyridazinone and quinazolinone fragments through an amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the nitrogen atoms in the heterocycles.

Reduction: Reduction reactions could target the carbonyl groups in the pyridazinone and quinazolinone rings.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Applications De Recherche Scientifique

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide could have several applications:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mécanisme D'action

The mechanism of action would depend on the specific biological target. Generally, compounds with pyridazinone and quinazolinone structures can interact with enzymes or receptors, modulating their activity. This could involve binding to active sites or allosteric sites, affecting the function of the target protein.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other pyridazinone- and quinazolinone-based molecules, which are often explored for their pharmacological properties. Below is a comparative analysis with P-0042, a compound detailed in EP 4 139 296 B1 , which serves as the closest analog in the provided evidence.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Heterocycles: The target compound incorporates a quinazolinone moiety, known for its role in DNA intercalation and kinase inhibition (e.g., EGFR inhibitors). In contrast, P-0042 uses a pyrazole ring, which enhances metabolic stability and selectivity for kinases like JAK or CDK .

P-0042’s pyrrolidinyl ether linker restricts flexibility, favoring specific binding pocket interactions .

Synthetic Complexity: Both compounds utilize HBTU-mediated coupling, but P-0042’s synthesis involves a multi-step sequence with cyclopropylamine, suggesting scalability challenges. The target compound’s synthesis may require orthogonal protection strategies for the quinazolinone moiety.

Research Findings and Limitations

- Activity Data: No direct bioactivity data for the target compound are available in the provided evidence. However, quinazolinone derivatives typically exhibit IC₅₀ values in the nanomolar range for kinases (e.g., EGFR: 1–10 nM), while pyridazinone-pyrazole hybrids like P-0042 show potency against inflammatory targets (e.g., IL-17 inhibition) .

- ADME Profile: The cyclopropyl group may enhance metabolic stability compared to P-0042’s chlorinated pyridazinone, which could undergo dehalogenation in vivo.

Activité Biologique

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyridazinone core and a quinazolinone moiety , which are known for their roles in various biological processes. The presence of the cyclopropyl group contributes to its unique pharmacophore, enhancing its interaction with biological targets.

Preliminary studies suggest that N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may exert its biological effects through:

- Enzyme Inhibition : It is hypothesized to inhibit specific enzymes involved in inflammatory responses and cancer progression.

- Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways critical for cellular proliferation and apoptosis.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, highlighting its potential therapeutic applications:

| Activity | Description |

|---|---|

| Antitumor Effects | Induces G1 cell cycle arrest and apoptosis in cancer cell lines, demonstrating promising antitumor activity. |

| Anti-inflammatory Properties | Exhibits inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. |

| Antimicrobial Activity | Preliminary data indicate activity against certain bacterial strains, warranting further investigation. |

Case Studies

-

Antitumor Activity Study :

- A study evaluated the effects of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, particularly in breast and lung cancer models.

-

Inflammation Model :

- In an animal model of inflammation, the compound demonstrated a marked reduction in swelling and pain response compared to control groups. This suggests its potential as an anti-inflammatory agent.

-

Microbial Assay :

- In vitro assays against common pathogens showed that the compound exhibited bacteriostatic effects, indicating its potential as an antimicrobial agent.

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. Key findings include:

- The cyclopropyl group enhances binding affinity to target enzymes.

- Modifications to the quinazolinone moiety can significantly alter biological activity.

These insights are crucial for optimizing the compound's pharmacological profile for drug development.

Q & A

Q. What are the key synthetic pathways for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones or via oxidation of dihydropyridazines. Cyclopropane substituents are introduced using cyclopropanation reagents like trimethylsulfoxonium iodide .

- Step 2 : Quinazolinone synthesis through anthranilic acid derivatives, followed by coupling with propanamide linkers using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Step 3 : Final assembly via nucleophilic substitution or amide bond formation under controlled pH (6–7) and temperature (40–60°C) .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyridazinone formation | Hydrazine hydrate, EtOH, reflux | 65–75 | |

| Quinazolinone coupling | EDC, DMF, RT | 50–60 |

Q. How is the compound characterized structurally post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm the presence of cyclopropyl (δ 0.5–1.2 ppm), pyridazinone (δ 7.8–8.5 ppm), and quinazolinone (δ 6.5–7.5 ppm) protons. 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 438.18) .

- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and hydrogen-bonding patterns .

Q. What are the stability profiles of this compound under varying pH and temperature?

- Methodological Answer :

- pH Stability : Degrades rapidly in alkaline conditions (pH > 9) via hydrolysis of the pyridazinone ring. Stable in acidic (pH 3–6) and neutral buffers for >48 hours .

- Thermal Stability : Decomposes above 150°C (DSC/TGA data). Store at –20°C in anhydrous DMSO or acetonitrile .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?

- Methodological Answer :

- Functional Group Variation : Systematically modify the cyclopropyl (e.g., replace with fluorinated rings) and quinazolinone (e.g., introduce methoxy or nitro groups) to assess impact on target binding .

- Bioassays : Test analogs in kinase inhibition assays (e.g., EGFR, VEGFR2) using recombinant proteins and IC₅₀ determination .

Table 2 : Example SAR Modifications

| Modification | Biological Activity (IC₅₀, nM) | Reference |

|---|---|---|

| Cyclopropyl → Fluorophenyl | EGFR: 12 nM → 8 nM | |

| Quinazolinone 4-Oxo → Thioamide | VEGFR2: 25 nM → 40 nM |

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .

- Purity Analysis : Ensure >95% purity (HPLC) to exclude confounding effects from synthetic byproducts .

- Structural Confirmation : Re-analyze disputed batches via LC-MS/MS to confirm identity .

Q. What computational strategies predict binding modes and pharmacokinetics?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Key residues: Lys721 (EGFR), Asp1046 (VEGFR2) .

- ADMET Prediction : SwissADME predicts moderate solubility (LogP 2.8) and CYP3A4-mediated metabolism. Adjust propanamide linkers to reduce hepatic clearance .

Data Contradiction Analysis

- Issue : Conflicting reports on cytotoxicity (IC₅₀ ranging from 10 nM to 1 µM).

- Resolution : Differences in cell lines (e.g., HeLa vs. MCF-7) and culture conditions (serum concentration, hypoxia) significantly alter results. Standardize assays using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.